molecular formula C11H23NO B13160817 2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL

2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL

Cat. No.: B13160817
M. Wt: 185.31 g/mol
InChI Key: SCNMMSMZYTYDRD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with an aminomethyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Aminomethylation: The aminomethyl group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the Friedel-Crafts alkylation and reductive amination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminomethyl group to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Alkyl halides, esters

Scientific Research Applications

2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)cyclohexanol: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-tert-Butylcyclohexanol: Lacks the aminomethyl group, affecting its reactivity and applications.

    Cyclohexylamine: Lacks both the hydroxyl and tert-butyl groups, leading to distinct chemical behavior.

Uniqueness

2-(Aminomethyl)-4-tert-butylcyclohexan-1-OL is unique due to the combination of the aminomethyl and tert-butyl groups on the cyclohexane ring. This unique structure imparts specific steric and electronic properties, making it valuable for various applications in synthesis, research, and industry.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(aminomethyl)-4-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h8-10,13H,4-7,12H2,1-3H3

InChI Key

SCNMMSMZYTYDRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C(C1)CN)O

Origin of Product

United States

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